N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride
CAS No.: 1216814-76-4
Cat. No.: VC11865071
Molecular Formula: C20H24ClN3O3S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216814-76-4 |
|---|---|
| Molecular Formula | C20H24ClN3O3S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(20-21-15-7-5-6-8-18(15)27-20)19(24)14-9-10-16(25-3)17(13-14)26-4;/h5-10,13H,11-12H2,1-4H3;1H |
| Standard InChI Key | AHQLQLJVDVLMIP-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
| Canonical SMILES | CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Introduction
Overview of the Compound
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride appears to belong to a class of benzothiazole derivatives. Benzothiazole compounds are heterocyclic aromatic organic molecules often used in medicinal chemistry due to their diverse biological activities.
General Characteristics:
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Structure:
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The core structure includes a benzothiazole moiety, which is a fused aromatic ring system containing sulfur and nitrogen.
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The compound also features a dimethoxybenzamide group and a dimethylaminoethyl side chain.
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The hydrochloride form suggests it is likely synthesized as a salt for increased solubility.
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Potential Applications:
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Benzothiazole derivatives are studied for their roles in anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities.
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The presence of dimethoxy groups often enhances biological activity by improving interactions with biological targets.
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Synthesis and Characterization
While specific synthesis details for this compound are unavailable, benzothiazole derivatives are typically synthesized through:
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Cyclization Reactions: Starting from o-aminothiophenol with carboxylic acids or derivatives under acidic conditions.
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Functionalization: Introducing substituents like dimethoxybenzamide or dimethylaminoethyl groups via nucleophilic substitutions or amidation reactions.
Characterization Techniques:
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NMR (1H and 13C): To confirm the structure and chemical environment.
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Mass Spectrometry (MS): To determine molecular weight and purity.
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Infrared Spectroscopy (IR): To identify functional groups like amides or aromatic systems.
Biological Significance
Compounds with similar structures have been reported to exhibit:
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Anticancer Activity:
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Benzothiazole derivatives often act as inhibitors of enzymes like topoisomerases or kinases.
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Methoxy substitutions enhance DNA-binding affinity.
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Antimicrobial Properties:
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Effective against Gram-positive and Gram-negative bacteria due to interactions with bacterial enzymes.
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CNS Activity:
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Dimethylaminoethyl side chains are common in CNS-active drugs, suggesting potential use in neurological disorders.
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Hypothetical Data Table (Based on Related Compounds)
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H24N3O3S·HCl |
| Molecular Weight | ~421 g/mol (estimated) |
| Solubility | Soluble in water (as HCl salt) |
| Biological Target | Likely enzymes or receptors in cancer/microbial cells |
| Potential Applications | Anticancer, antimicrobial, CNS disorders |
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